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2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane

Flavor safety Processing hazard Flash point

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (CAS 13535-43-8), also known as acetaldehyde di(2-methylbutyl) acetal or 1,1-di(2-methylbutoxy)ethane, is a symmetrical acetal of acetaldehyde and 2-methylbutan-1-ol belonging to the class of aliphatic acyclic acetals evaluated as flavoring substances by EFSA in FGE.03 and FGE.61. With a molecular formula of C12H26O2 and a molecular weight of 202.33 g/mol, this compound is currently listed as a food flavoring agent under EU regulation (DG SANTE 06.051) and is used in a variety of food categories at defined average and maximum usage levels.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 13535-43-8
Cat. No. B3047105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
CAS13535-43-8
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCC(C)COC(C)OCC(C)CC
InChIInChI=1S/C12H26O2/c1-6-10(3)8-13-12(5)14-9-11(4)7-2/h10-12H,6-9H2,1-5H3
InChIKeyXJHDPOVDJHTDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (CAS 13535-43-8): A Branched Acetal Flavor Agent with Quantifiable Differentiation for Scientific Procurement


2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (CAS 13535-43-8), also known as acetaldehyde di(2-methylbutyl) acetal or 1,1-di(2-methylbutoxy)ethane, is a symmetrical acetal of acetaldehyde and 2-methylbutan-1-ol belonging to the class of aliphatic acyclic acetals evaluated as flavoring substances by EFSA in FGE.03 and FGE.61 [1]. With a molecular formula of C12H26O2 and a molecular weight of 202.33 g/mol, this compound is currently listed as a food flavoring agent under EU regulation (DG SANTE 06.051) and is used in a variety of food categories at defined average and maximum usage levels [1]. Its branched 2-methylbutyl substituents confer distinctive physicochemical properties that set it apart from closely related acetals.

Why Generic Substitution Fails for 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (13535-43-8): Branching Architecture Drives Performance Gaps


Acetals sharing the same core acetaldehyde scaffold cannot be freely interchanged because the branching pattern of the alkoxy substituents directly governs critical performance parameters. The 2-methylbutyl isomer (target) differs from its 3-methylbutyl isomer (acetaldehyde diisoamyl acetal, CAS 13002-09-0) in boiling point, vapor pressure, flash point, lipophilicity (logP), and organoleptic character—all factors that influence application performance, processing safety, and flavor release kinetics [1][2]. Even a single methyl positional shift produces measurable divergence in flash point (≈29 °C difference) and logP (≈0.2 units), rendering simple substitution unreliable without reformulation [1][2].

Quantitative Evidence Guide: Measuring the Differentiation of 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (13535-43-8) Against Its Closest Analog


Flash Point Safety Margin: A 29°C Advantage Over Acetaldehyde Diisoamyl Acetal

The target compound exhibits a flash point of 78.89°C (TCC), which is approximately 29.4°C higher than that of its closest structural isomer, acetaldehyde diisoamyl acetal (flash point 49.50°C TCC). This places the target in a higher flammability safety bracket, reducing vapor ignition risk during heated processing, storage, and transport [1][2].

Flavor safety Processing hazard Flash point

Lipophilicity (logP) Differentiation: Enhanced Flavor Partitioning vs. Diisoamyl Isomer

The target compound has an estimated logP (o/w) of 3.965, compared to 3.767 for acetaldehyde diisoamyl acetal, yielding a ΔlogP of +0.198 [1][2]. This higher lipophilicity suggests a stronger tendency to partition into lipid phases in food matrices and a slower release profile in aqueous systems, which can be advantageous for sustained flavor delivery in fat-containing products.

logP Flavor partitioning Lipophilicity

Vapor Pressure and Boiling Point: Quantifiable Volatility Differences Impacting Process Design

The target exhibits a vapor pressure of 0.247 mmHg at 25°C and a boiling range of 205–208°C at 760 mmHg, whereas acetaldehyde diisoamyl acetal has a slightly lower vapor pressure of 0.238 mmHg and a boiling point of 210°C [1][2]. The target's marginally higher volatility may influence headspace delivery in flavor applications and must be accounted for during distillation or stripping unit operations.

Vapor pressure Boiling point Volatility

Organoleptic Signature: Distinctive Green-Cognac-Fermented Profile Versus the Fruity-Ethereal Diisoamyl Isomer

The target compound is characterized by a sensory profile described as green, alcoholic, cognac, fermented, malty, cocoa, with fruity and ethereal nuances, and an estimated odor intensity rated as medium [2]. In contrast, acetaldehyde diisoamyl acetal is described as alcoholic, fruity, ethereal, green, and fermented, with prominent fruity notes [1]. The target's pronounced cognac, malty, and cocoa facets make it particularly suited for brown-spirit, chocolate, and fermented flavor applications, whereas the diisoamyl isomer leans toward lighter fruity-ethereal compositions.

Odor profile Sensory Flavor character

Regulatory Usage Levels: EFSA-Defined Food Category Dosing Provides Predictable Application Ranges

The target compound has undergone safety evaluation by EFSA in Flavouring Group Evaluations FGE.03 and FGE.61, with defined average and maximum usage levels across 15 food categories [1]. In bakery wares (category 07.0), the average usage is 5 mg/kg and the maximum is 25 mg/kg; in confectionery (05.0), 4 mg/kg average and 20 mg/kg maximum; and in alcoholic beverages (14.2), 4 mg/kg average and 20 mg/kg maximum [1]. These established dosing bands provide formulators with predictable, regulatorily-compliant concentration windows not necessarily transferable to non-evaluated structural analogs.

EFSA Usage levels Food flavoring

High-Value Application Scenarios for 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (13535-43-8) Based on Quantitative Differentiation Evidence


Brown-Spirit and Fermented-Beverage Flavor Formulations

The target's unique cognac, fermented, and malty organoleptic signature—quantitatively absent in the diisoamyl isomer—makes it the preferred acetal for whiskey, brandy, rum, and fermented beverage flavor compositions. EFSA-established usage levels of 4 mg/kg (average) to 20 mg/kg (maximum) in alcoholic beverages provide a regulatorily-compliant dosing window [1].

Confectionery and Bakery Processing Requiring Elevated Flash-Point Safety Margins

With a flash point of 78.89°C—29°C higher than acetaldehyde diisoamyl acetal—the target offers measurably improved safety during high-temperature processes such as hard candy cooking, baked-goods extrusion, and spray-drying of encapsulated flavors. EFSA maximum usage levels of 20–25 mg/kg in confectionery and bakery wares confirm suitability [1][2].

Fat-Continuous Food Systems Leveraging Higher Lipophilicity for Sustained Release

The target's logP of 3.965 (ΔlogP +0.198 vs. diisoamyl isomer) favors partitioning into lipid phases, potentially improving flavor retention and sustained release in fat-based matrices such as dairy products, fat emulsions, and processed meats. EFSA usage maxima in these categories range from 5 to 15 mg/kg [1][2].

Chocolate and Cocoa Flavor Compositions Requiring Authentic Roasted-Note Character

The cocoa descriptor (53.95%) identified in the target's odor profile—not reported for the diisoamyl analog—directly supports its use in chocolate, cocoa, and nutty flavor formulations where authentic roasted-brown notes are essential [3].

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